molecular formula C6H6F2N2O2 B13978921 6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13978921
M. Wt: 176.12 g/mol
InChI Key: ZNVUGSVWPMARSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific domains. The presence of the difluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the compound, making it a valuable target for research and development.

Preparation Methods

The synthesis of 6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the introduction of the difluoromethyl group through various chemical reactions. One common method is the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the pyrimidine ring. This process often requires the use of metal-based catalysts and specific reaction conditions to achieve high yields and selectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .

Mechanism of Action

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

6-(difluoromethyl)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H6F2N2O2/c1-2-3(4(7)8)9-6(12)10-5(2)11/h4H,1H3,(H2,9,10,11,12)

InChI Key

ZNVUGSVWPMARSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1=O)C(F)F

Origin of Product

United States

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